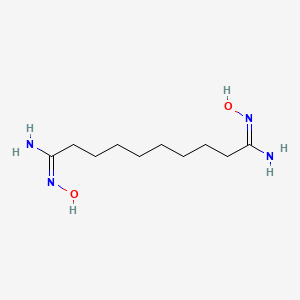
1,8-Diamidoximoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diamidoximoctane: is a chemical compound with the molecular formula C10H22N4O2 It is characterized by the presence of two amidoxime groups attached to an octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8-Diamidoximoctane can be synthesized through a multi-step process involving the reaction of octane with hydroxylamine and subsequent conversion to the amidoxime groups. The reaction typically involves the use of solvents such as ethanol or methanol and requires controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Diamidoximoctane undergoes various chemical reactions, including:
Oxidation: The amidoxime groups can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amidoxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,8-Diamidoximoctane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chelating agent for metal ions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,8-diamidoximoctane involves its ability to interact with various molecular targets. The amidoxime groups can form stable complexes with metal ions, making it useful as a chelating agent. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
1,6-Diamidoximhexane: Similar structure but with a hexane backbone.
1,10-Diamidoximdecane: Similar structure but with a decane backbone.
Comparison: 1,8-Diamidoximoctane is unique due to its specific octane backbone, which provides distinct chemical properties compared to its hexane and decane analogs. The length of the carbon chain can influence the compound’s solubility, reactivity, and overall stability, making this compound particularly suitable for certain applications.
Propriétés
Formule moléculaire |
C10H22N4O2 |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
1-N',10-N'-dihydroxydecanediimidamide |
InChI |
InChI=1S/C10H22N4O2/c11-9(13-15)7-5-3-1-2-4-6-8-10(12)14-16/h15-16H,1-8H2,(H2,11,13)(H2,12,14) |
Clé InChI |
DUOLIMOHSYEMGP-UHFFFAOYSA-N |
SMILES isomérique |
C(CCC/C(=N\O)/N)CCCC/C(=N\O)/N |
SMILES canonique |
C(CCCCC(=NO)N)CCCC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















